tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Description
Structure and Synthesis: tert-Butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a carbamate-protected triazole derivative characterized by a tert-butyloxycarbonyl (Boc) group, an ethyl linker, and a 1,2,3-triazole ring substituted with an aminomethyl moiety. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole core . For example, alkyne-azide coupling reactions under Cu(I) catalysis yield regiospecific 1,4-disubstituted triazoles, as demonstrated in the synthesis of related compounds in and . Post-cycloaddition modifications, such as Boc protection of the amine group, are common to enhance stability .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-4-5-15-7-8(6-11)13-14-15/h7H,4-6,11H2,1-3H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESMBSTJPDKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, also known by its CAS number 2098017-94-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate
- Molecular Formula : C11H21N5O2
- Molecular Weight : 255.32 g/mol
- Purity : Typically above 95%
The biological activity of this compound is primarily attributed to its triazole moiety, which is recognized for its ability to interact with various biological targets. Triazoles are known for their roles in:
- Antifungal Activity : Triazole derivatives are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
- Anticancer Properties : Some triazole compounds have demonstrated significant anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. A study evaluated its effects on several cancer cell lines, revealing:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.0 | Induction of apoptosis |
| A549 | 5.5 | Cell cycle arrest |
| HepG2 | 4.8 | Inhibition of proliferation |
The compound's ability to inhibit the proliferation of cancer cells suggests potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
These results indicate that this compound may serve as a potential antimicrobial agent.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A recent study published in the European Journal of Medicinal Chemistry investigated the anticancer effects of various triazole derivatives, including this compound. The study found that this compound significantly inhibited the growth of MCF-7 and A549 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . -
Antimicrobial Evaluation :
Another research article focused on the synthesis and antimicrobial evaluation of triazole derivatives. The study confirmed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₁H₂₀N₆O₂ (estimated based on structural analogs in and ).
- Functional Groups: The Boc group provides steric protection and modulates solubility, while the aminomethyl-triazole moiety offers a reactive handle for further bioconjugation or derivatization .
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
Key Observations :
- Linker Length : Ethyl linkers (as in the target compound) balance flexibility and steric hindrance, whereas propyl analogs () may enhance lipophilicity but reduce aqueous solubility .
- Aminomethyl Substitution: The aminomethyl group distinguishes the target compound from simpler triazole-carbamates (e.g., CAS 1567038-55-4 in ), enabling covalent conjugation to biomolecules or solid supports .
- Boc Protection : Universally employed in analogs to stabilize amines during synthesis, as seen in (72% yield) and .
CuAAC Efficiency :
- The target compound is synthesized via CuAAC, a method with >95% regioselectivity for 1,4-triazoles under mild conditions . Comparatively, bulkier substituents (e.g., sugar moieties in ) require optimized solvent systems (e.g., DMF/THF) and longer reaction times .
- Yield Variability : Yields for triazole-carbamates range from 72% () to 80% (), influenced by steric factors and post-synthetic purification methods (e.g., column chromatography vs. recrystallization) .
Solubility and Stability :
- The Boc group enhances lipophilicity, making the compound soluble in organic solvents (e.g., THF, DCM) but less so in aqueous media.
- Stability : Carbamates are hydrolytically stable under physiological conditions, but the triazole ring may undergo metabolic oxidation in vivo, as observed in related compounds .
Bioactivity :
- The target compound’s aminomethyl group aligns with bioactive triazole derivatives used in plant resistance () and antiviral glycoclusters (). In contrast, triazole-indole hybrids () exhibit reduced solubility due to aromatic bulk .
Industrial and Research Relevance
- Drug Discovery : The compound’s modular design supports fragment-based drug discovery, particularly for kinase inhibitors or protease targets requiring triazole-mediated binding .
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
- The core 1,2,3-triazole ring is formed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Typically, an azide-functionalized precursor reacts with an alkyne-functionalized tert-butyl carbamate derivative.
- Reactions are conducted under inert atmosphere (argon) in dry solvents such as acetonitrile or dichloromethane.
- Catalysts such as copper sulfate and sodium ascorbate or copper(I) salts are used to promote the cycloaddition efficiently.
- Reaction times vary but generally range from 1 to 24 hours at room temperature or slightly elevated temperatures.
Introduction of Aminomethyl Group
The aminomethyl substituent at the 4-position of the triazole ring is introduced either by:
- Direct substitution on a preformed triazole ring using aminomethylating agents.
- Use of azide or alkyne precursors already bearing protected aminomethyl groups, which are deprotected after triazole formation.
Protection of the amine is usually achieved by tert-butyl carbamate (Boc) protection during or after the synthesis to prevent side reactions and facilitate purification.
Protection and Purification
- The tert-butyl carbamate group is introduced to protect the amine functionality.
- Common reagents for Boc protection include di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Purification is typically done by silica gel column chromatography using solvent mixtures like hexane/ethyl acetate.
- Analytical techniques such as NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Azide-Alkyne Cycloaddition | Azide precursor, alkyne precursor, Cu(I) catalyst, solvent (MeCN, CH2Cl2), argon atmosphere, room temp to 50°C | Click chemistry for triazole formation |
| Aminomethyl Introduction | Aminomethylating agent or protected aminomethyl azide/alkyne | Protection with tert-butyl carbamate |
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (DCM or THF) | Protects amine group |
| Purification | Silica gel chromatography, solvents (hexane/ethyl acetate) | Ensures compound purity |
Research Findings and Optimization
- Studies have demonstrated that the use of copper(I)-catalyzed azide-alkyne cycloaddition is highly efficient and selective for triazole formation, yielding high purity products suitable for biological testing.
- The choice of solvent and base significantly affects yield and reaction time; dichloromethane and triethylamine are commonly preferred for Boc protection steps.
- Purification by medium pressure liquid chromatography (MPLC) or preparative thin-layer chromatography (TLC) is effective for isolating the target compound with high purity.
- Spectroscopic analyses confirm the presence of the tert-butyl carbamate and aminomethyl-triazole moieties, ensuring the success of the synthetic route.
Summary Table of Preparation Method Steps
| Step No. | Process | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Azide-Alkyne Cycloaddition | Azide, alkyne, Cu(I) catalyst, MeCN/DCM | Formation of 1,2,3-triazole ring |
| 2 | Aminomethyl Introduction | Aminomethylating agent or protected precursor | Aminomethyl substitution on triazole |
| 3 | Boc Protection | Boc2O, triethylamine, DCM/THF | Protection of amine group |
| 4 | Purification | Silica gel chromatography, hexane/EtOAc | Isolation of pure target compound |
| 5 | Characterization | NMR, IR, MS | Confirmation of structure and purity |
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) : Model the triazole-aminomethyl motif’s interaction with acetylcholinesterase (PDB ID 4EY7). Focus on hydrogen bonding with catalytic serine residues .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Key metrics: RMSD <2 Å, binding free energy (MM-PBSA) ≤–8 kcal/mol .
How to address contradictory safety data regarding toxicity?
Basic Research Question
Discrepancies arise from structural analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate is non-hazardous , while tert-butyl (2-(4-aminophenyl)propyl)carbamate shows acute toxicity ):
- Mitigation :
- Assume worst-case hazards (gloves, goggles, fume hood) .
- Conduct Ames tests for mutagenicity and in vitro cytotoxicity (e.g., HepG2 cells, IC₅₀ determination) .
What strategies optimize yield in multi-step syntheses?
Advanced Research Question
- Stepwise optimization :
- Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .
How to design derivatives for enhanced pharmacokinetic properties?
Advanced Research Question
- Structural modifications :
- Replace tert-butyl with cyclopentyl (improves logP) .
- Introduce fluorophenyl groups (enhances metabolic stability) .
- ADME screening : Use Caco-2 permeability assays and microsomal stability tests (human liver microsomes, t₁/₂ >60 min) .
What crystallographic challenges arise during structure determination?
Advanced Research Question
- Disorder in tert-butyl groups : Refine using SHELXL’s PART instruction and isotropic displacement parameters .
- Hydrogen bonding networks : Analyze with Mercury software to identify key interactions (e.g., triazole N–H···O=C, distance ~2.8 Å) .
How to validate synthetic intermediates via LC-MS and HRMS?
Basic Research Question
- LC-MS (ESI+) : Monitor [M+H]⁺ ions (calculated for C₁₁H₂₀N₅O₂: 278.1613; observed: 278.1609 ±0.0004) .
- HRMS (Orbitrap) : Confirm isotopic patterns (e.g., Cl-containing analogs: M+2 peak intensity ~32% of M+) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
